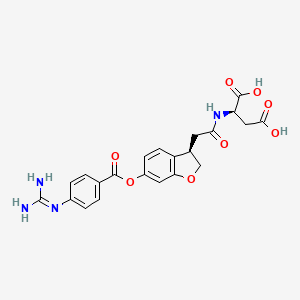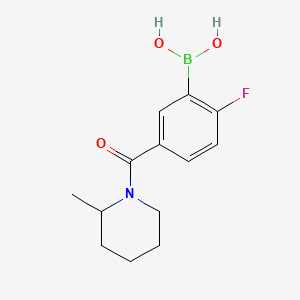
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a fluorine atom, a piperidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylcarbonyl Intermediate: The initial step involves the reaction of 2-methylpiperidine with a suitable acylating agent to form the piperidinylcarbonyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to modify the piperidinylcarbonyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Modified piperidinylcarbonyl derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is primarily attributed to its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various biochemical applications. The compound can interact with molecular targets such as enzymes, receptors, and proteins, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-4-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-5-(1-piperidinylcarbonyl)benzeneboronic acid
Uniqueness
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid stands out due to the specific positioning of the fluorine atom and the piperidinylcarbonyl group on the benzene ring. This unique arrangement influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17BFNO3 |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
[2-fluoro-5-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)10-5-6-12(15)11(8-10)14(18)19/h5-6,8-9,18-19H,2-4,7H2,1H3 |
Clé InChI |
WUPGAFQQYJVDKA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)N2CCCCC2C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
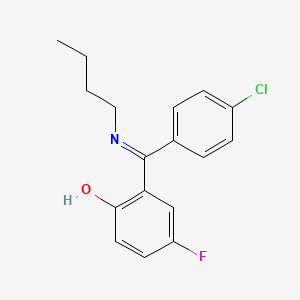
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
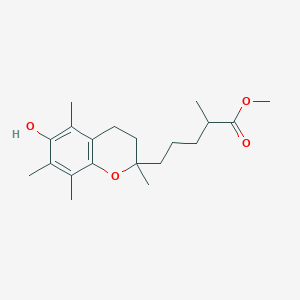

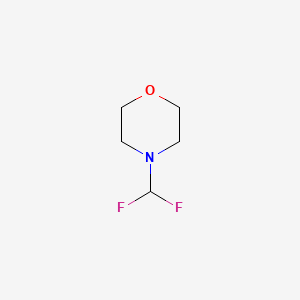

![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
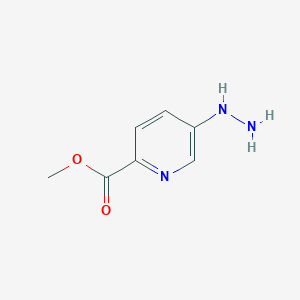
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)
